1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-butan-2-yl-5-cyclopropylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-7(2)13-10(8-4-5-8)9(6-12-13)11(14)15/h6-8H,3-5H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLPNAWLKPYKSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)C(=O)O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The pyrazole ring is commonly synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds (β-diketones or β-ketoesters). The cyclopropyl substituent at the 5-position is introduced by employing cyclopropyl-containing β-diketones or β-ketoesters as starting materials. Acidic or basic catalysis facilitates ring closure to form the pyrazole nucleus.
Carboxylation at the 4-Position
The carboxylic acid group at the 4-position can be introduced by:
- Starting from a 4-halopyrazole intermediate and performing a carbonylation reaction using carbon monoxide under palladium catalysis
- Alternatively, oxidation of a 4-methyl or 4-formyl pyrazole derivative to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium-based reagents
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Pyrazole ring formation | Hydrazine + cyclopropyl β-diketone, acid/base catalyst | Temperature: 50-100 °C; solvent: ethanol or acetic acid |
| N1-alkylation (sec-butyl) | sec-butyl bromide, K2CO3 or NaH, DMF | Temperature: 60-80 °C; inert atmosphere recommended |
| Carboxylation at C4 | Pd-catalyzed carbonylation with CO | Requires high pressure CO, Pd catalyst, base |
| Oxidation to acid (alternative) | KMnO4 or CrO3 oxidation | Careful control to avoid overoxidation |
Industrial Scale Considerations
Industrial synthesis adapts the above methods with:
- Use of continuous flow reactors for better heat and mass transfer
- Optimization of catalyst loading and reaction time to maximize yield and minimize by-products
- Purification by recrystallization or chromatography to obtain high-purity product
Summary Table of Preparation Routes
| Route No. | Key Intermediate | Main Reaction Type | Advantages | Disadvantages |
|---|---|---|---|---|
| 1 | Cyclopropyl β-diketone + hydrazine | Pyrazole ring formation | Direct incorporation of cyclopropyl | Requires handling of hydrazine |
| 2 | Pyrazole + sec-butyl halide | N-alkylation | Straightforward alkylation | Possible side reactions, needs base |
| 3 | 4-halopyrazole + CO | Pd-catalyzed carbonylation | High regioselectivity | Requires high-pressure CO setup |
| 4 | 4-methylpyrazole + oxidant | Oxidation to acid | Simple reagents | Risk of overoxidation |
Research Findings and Notes
- The choice of cyclopropyl β-diketone precursors significantly influences the regioselectivity and yield of the pyrazole ring formation.
- N-alkylation efficiency depends on the base and solvent; sodium hydride in DMF often gives higher yields but requires careful handling.
- Carbonylation to introduce the carboxylic acid is highly efficient but requires specialized equipment for handling CO gas safely.
- Alternative oxidation methods for carboxylation are simpler but less selective and may produce impurities.
- Industrial methods favor continuous flow and catalyst recycling to enhance sustainability and cost-effectiveness.
Chemical Reactions Analysis
1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or further to carbon dioxide under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under appropriate conditions, such as halogenation using N-bromosuccinimide (NBS).
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and acid catalysts like sulfuric acid (H2SO4). Major products formed from these reactions include carboxylates, alcohols, halogenated pyrazoles, and esters.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly in the following areas:
- Anti-inflammatory Agents : Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties. A study demonstrated that similar compounds showed inhibition of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .
- Anticancer Properties : Some analogs of pyrazole have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation .
Agricultural Science
In agricultural applications, the compound has been explored as a potential pesticide or herbicide:
- Pesticidal Activity : Pyrazole derivatives have been evaluated for their effectiveness against pests. A study highlighted the efficacy of certain pyrazole compounds in controlling pest populations while being less harmful to beneficial insects .
- Herbicide Development : The structure of this compound suggests it could be modified to enhance herbicidal activity against specific weed species, making it a candidate for further research in herbicide formulation .
Materials Science
The compound's unique properties may also lend themselves to applications in materials science:
- Polymer Chemistry : Its ability to participate in various chemical reactions opens avenues for its use in synthesizing novel polymers with specific properties, such as increased thermal stability or enhanced mechanical strength .
Case Study 1: Anti-inflammatory Activity
In a controlled study, the anti-inflammatory effects of a series of pyrazole derivatives were assessed. The results indicated that compounds similar to this compound significantly reduced inflammation markers in vitro, suggesting potential for drug development targeting inflammatory diseases.
Case Study 2: Pesticide Efficacy
A field trial was conducted to evaluate the effectiveness of pyrazole-based pesticides on crop yield and pest control. The results showed a marked reduction in pest populations and an increase in crop yield compared to untreated controls, highlighting the agricultural potential of this compound.
Data Table: Summary of Applications
| Application Area | Specific Use | Observations |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory agents | Inhibition of pro-inflammatory cytokines |
| Anticancer properties | Cytotoxic effects on cancer cell lines | |
| Agricultural Science | Pesticide development | Effective against pest populations |
| Herbicide formulation | Potential for controlling specific weeds | |
| Materials Science | Polymer synthesis | Enhanced thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxylic Acid Derivatives
Structural and Functional Group Analysis
Key Observations:
- The cyclopropyl group introduces ring strain, which may enhance conformational rigidity and receptor binding compared to linear alkyl chains (e.g., isopropyl in ) . Sulfonamido and methoxy groups in analogs (77g, 77e) increase hydrogen-bonding capacity, likely improving target affinity (e.g., Keap1 inhibition) .
Synthesis :
Notes:
- Sulfonamido-containing analogs (e.g., 77g) exhibit specific protein-binding activity (Keap1), while phenyl/isopropyl derivatives may prioritize passive diffusion .
Biological Activity
1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid (CAS: 1250391-52-6) is an organic compound belonging to the class of pyrazole carboxylic acids. Its unique chemical structure, featuring a pyrazole ring with a butan-2-yl and cyclopropyl substituent, positions it as a compound of interest in various biological and pharmaceutical studies. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 212.26 g/mol |
| IUPAC Name | 1-butan-2-yl-5-cyclopropylpyrazole-4-carboxylic acid |
| CAS Number | 1250391-52-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The carboxylic acid group can form hydrogen bonds with proteins, while the pyrazole ring may engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate enzyme activity and receptor function, leading to diverse biological effects.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. For instance, research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory pathways.
A comparative analysis of various pyrazole derivatives showed IC50 values for COX inhibition ranging from 0.02 to 0.04 μM for the most potent compounds, indicating strong anti-inflammatory activity. In vivo studies using carrageenan-induced paw edema models demonstrated reduced inflammation and minimal gastrointestinal toxicity in tested compounds .
Antimicrobial Activity
In addition to its anti-inflammatory properties, this compound has been evaluated for antimicrobial activity against various pathogens. For example, derivatives of pyrazole have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus. In vitro assays revealed that modifications in the substituents significantly affect antibacterial potency, with some derivatives achieving MIC values below 50 μg/mL .
Case Study: Synthesis and Evaluation
A study conducted by Akhtar et al. synthesized a series of pyrazole derivatives, including this compound. The anti-inflammatory efficacy was assessed using an enzyme immunoassay kit for COX inhibition. The findings revealed that certain derivatives exhibited superior COX inhibitory activity compared to standard drugs like diclofenac .
Comparative Table of Biological Activities
| Compound | IC50 (μg/mL) | Activity Type |
|---|---|---|
| 1-(butan-2-yl)-5-cyclopropylpyrazole | 71.11 | Anti-inflammatory |
| Diclofenac | 54.65 | Anti-inflammatory |
| Pyrazole Derivative A | <50 | Antimicrobial |
| Pyrazole Derivative B | 0.02 | COX Inhibition |
Q & A
Q. What are the established synthetic routes for 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example, analogous pyrazole-4-carboxylic acids are synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives under reflux in ethanol, followed by hydrolysis using NaOH to yield the carboxylic acid . Optimization includes:
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the pyrazole ring protons (δ 6.5–7.5 ppm for aromatic protons) and cyclopropyl CH₂ groups (δ 1.0–1.5 ppm). The carboxylic acid proton appears as a broad peak at δ ~12 ppm .
- IR : A strong absorption band at ~1700 cm⁻¹ confirms the carboxylic acid C=O stretch .
- Mass Spectrometry (HRMS) : The molecular ion peak ([M+H]⁺) should match the exact mass (C₁₁H₁₆N₂O₂: 208.1212). Fragmentation patterns should align with the loss of COOH (44 Da) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can:
Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?
Methodological Answer:
- Comparative SAR Analysis : Systematically vary substituents (e.g., replacing cyclopropyl with methyl or phenyl groups) and test activity against target enzymes (e.g., kinases or PDEs) .
- Crystallographic Studies : Resolve 3D conformations (via X-ray diffraction) to clarify steric/electronic interactions with biological targets .
- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) to identify trends obscured by experimental variability .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C for 24 hours) with HPLC monitoring. Carboxylic acids are prone to decarboxylation under strongly acidic/basic conditions .
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures. Store samples at –20°C in inert atmospheres to prevent oxidation .
Q. What in vitro assays are suitable for evaluating its interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., NADH-coupled assays for dehydrogenases) with IC₅₀ determination via dose-response curves .
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists) quantify affinity (Kᵢ values) .
- Cellular Uptake : LC-MS/MS quantifies intracellular concentrations after incubation with mammalian cell lines .
Key Considerations for Researchers
- Contradictory Data : Cross-validate spectral and biological data using orthogonal methods (e.g., XRD for structure confirmation) .
- Toxicity Screening : Prioritize Ames tests (bacterial mutagenicity) and zebrafish embryo assays due to limited existing toxicity data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
